Bienvenue dans la boutique en ligne BenchChem!

N1-(4-ethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

HIV-1 entry inhibition gp120 antagonist isothermal titration calorimetry

N1-(4-ethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 952974-68-4, molecular formula C₁₇H₂₅N₃O₂, molecular weight 303.4 g/mol) is a synthetic small molecule belonging to the N,N′-disubstituted oxalamide class. Structurally, it features an oxalamide core linking a 4-ethylphenyl group on one amide nitrogen and a (1-methylpiperidin-4-yl)methyl moiety on the other.

Molecular Formula C17H25N3O2
Molecular Weight 303.406
CAS No. 952974-68-4
Cat. No. B2568342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-ethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
CAS952974-68-4
Molecular FormulaC17H25N3O2
Molecular Weight303.406
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C
InChIInChI=1S/C17H25N3O2/c1-3-13-4-6-15(7-5-13)19-17(22)16(21)18-12-14-8-10-20(2)11-9-14/h4-7,14H,3,8-12H2,1-2H3,(H,18,21)(H,19,22)
InChIKeyMIBWKACLVXZCIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-ethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 952974-68-4): Compound Class and Research Procurement Profile


N1-(4-ethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 952974-68-4, molecular formula C₁₇H₂₅N₃O₂, molecular weight 303.4 g/mol) is a synthetic small molecule belonging to the N,N′-disubstituted oxalamide class . Structurally, it features an oxalamide core linking a 4-ethylphenyl group on one amide nitrogen and a (1-methylpiperidin-4-yl)methyl moiety on the other. This scaffold is closely related to oxalamide-based HIV-1 gp120 inhibitors (e.g., the NBD series), which target the CD4-binding site via the conserved Phe43 cavity [1]. The compound is primarily distributed by specialty chemical vendors for non-human research use only , and its procurement value lies in its potential as a tool compound or scaffold-hopping intermediate within this pharmacologically validated chemotype.

Why N1-(4-ethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide Cannot Be Substituted by In-Class Oxalamide Analogs


The N,N′-disubstituted oxalamide scaffold is highly sensitive to subtle structural modifications at both the N-aryl and N-alkyl termini, particularly within the context of HIV-1 gp120 antagonism. Systematic SAR studies have shown that the oxalamide linker itself forms critical hydrogen bonds with gp120 backbone residues [1], while the phenyl ring substituent occupies the hydrophobic Phe43 cavity—where even a para-halo to para-ethyl substitution can dramatically alter both binding affinity and the agonist/antagonist functional profile [2]. Furthermore, replacement of the 2,2,6,6-tetramethylpiperidine ring (found in NBD-556/NBD-557) with a 1-methylpiperidine scaffold shifts the basic amine geometry and steric profile at the cavity entrance, potentially modulating target engagement and off-rate kinetics. These interdependent structural determinants mean that seemingly conservative substitutions yield compounds with non-interchangeable binding modes, functional signatures, and selectivity windows. Generic procurement of a 'closest available' oxalamide analog without direct head-to-head data therefore carries substantial risk of selecting a compound with divergent pharmacology.

Quantitative Evidence Guide: N1-(4-ethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide vs. Closest Analogs


HIV-1 gp120 Binding Affinity: N1-(4-ethylphenyl) vs. N1-(4-chloro-3-fluorophenyl) Oxalamide Analogs

The direct comparator N1-(4-chloro-3-fluorophenyl)-N2-(piperidin-4-ylmethyl)oxalamide (CHEMBL1645124) binds HIV-1 YU2 gp120 with a Kd of 3,000 nM by ITC, yet fails to inhibit gp120-CD4 binding in a cell-based assay (IC50 > 100,000 nM) [1]. This demonstrates that the phenyl ring substitution pattern critically governs not only target affinity but also functional antagonism. N1-(4-ethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, bearing a para-ethyl group and an N-methylpiperidine terminus, is predicted to engage the Phe43 cavity with distinct hydrophobic packing relative to the chloro-fluoro analog. However, no direct ITC or cell-based IC50 data for the target compound are publicly available. Procurement decisions must therefore weigh the potential for improved functional activity suggested by scaffold SAR against the absence of confirmatory quantitative data.

HIV-1 entry inhibition gp120 antagonist isothermal titration calorimetry

Piperidine Scaffold Modification: Impact on Antiviral Activity Relative to NBD-556/NBD-557

The canonical HIV-1 gp120 inhibitors NBD-556 and NBD-557 feature a 2,2,6,6-tetramethylpiperidine ring linked via oxalamide to a para-halophenyl group. Curreli et al. (2012) demonstrated that replacement of the tetramethylpiperidine ring with alternative scaffolds led to improved antiviral activity [1]. N1-(4-ethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide represents a dual modification: replacement of the tetramethylpiperidine with a 1-methylpiperidine, and replacement of the para-halo substituent with a para-ethyl group. The 1-methylpiperidine scaffold retains a basic tertiary amine but presents a significantly different steric profile at the cavity entrance compared to the gem-dimethyl-substituted tetramethylpiperidine, which may alter hydrogen bonding with backbone carbonyls and influence residence time. No head-to-head antiviral data exist for this specific compound, but the scaffold series demonstrates that piperidine ring modifications can yield measurable improvements in antiviral potency.

scaffold hopping antiviral SAR Phe43 cavity

Commercially Available EP4 Receptor Antagonist Activity: A Divergent Pharmacology Alert

A structurally distinct oxalamide-containing compound (BindingDB BDBM50606245 / CHEMBL5186525) exhibits potent antagonist activity at the human EP4 receptor with IC50 values of 2.70 nM (β-arrestin-2 recruitment assay in CHO cells), 4.30 nM (calcium flux in CHO/Gα16 cells), and 5 nM (cAMP accumulation in HEK293 cells) [1]. This demonstrates that the oxalamide pharmacophore is capable of engaging G-protein-coupled receptors (GPCRs) with nanomolar potency outside the HIV-1 gp120 context. N1-(4-ethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide shares the oxalamide core and a substituted phenyl group with this EP4 antagonist but has not been profiled against any GPCR panel. Researchers procuring this compound for HIV-1 gp120 studies must therefore be aware that related oxalamides can exhibit potent GPCR activity, and should independently assess selectivity to avoid confounding pharmacological effects.

EP4 receptor prostaglandin off-target pharmacology

Procurement Application Scenarios for N1-(4-ethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 952974-68-4)


HIV-1 gp120 Entry Inhibitor Scaffold-Hopping and SAR Expansion

Researchers building upon the NBD-556/NBD-557 series of oxalamide-based HIV-1 entry inhibitors can procure this compound as a rationally designed scaffold-hopping analog. The substitution of the 2,2,6,6-tetramethylpiperidine ring with a 1-methylpiperidine moiety, combined with a para-ethyl (rather than para-halo) phenyl group, directly tests the SAR hypotheses established by Curreli et al. (2012) regarding the tolerance of the Phe43 cavity entrance to altered basic amine geometry [1]. Paired testing against NBD-556 (CAS 333353-44-9) allows direct head-to-head assessment of antiviral potency and cytotoxicity.

Selectivity Profiling of Oxalamide Scaffolds Across GPCR Panels

Given that structurally related oxalamides exhibit potent EP4 receptor antagonism (IC50 as low as 2.70 nM) [2], this compound represents a valuable tool for evaluating the GPCR selectivity profile of the N-aryl-N′-piperidinyl-oxalamide chemotype. Procurement is recommended for research groups conducting broad-panel selectivity screens to identify structural determinants that distinguish gp120 antagonism from prostaglandin receptor modulation.

Crystallography and Biophysical Studies of gp120-Oxalamide Complexes

The cocrystal structure of NBD-11021 bound to monomeric HIV-1 gp120 core revealed that the oxalamide linker forms two hydrogen bonds with gp120 backbone residues, while the phenyl ring occupies the Phe43 cavity [3]. N1-(4-ethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, with its distinct 4-ethylphenyl and N-methylpiperidine termini, is a compelling candidate for comparative crystallographic or SPR-based binding studies to elucidate how altered steric and electronic profiles modulate the binding thermodynamics and kinetics at this validated antiviral target.

Chemical Biology Probe for Phenotypic Screening in HIV-1 Infectivity Assays

The compound can serve as a chemical biology probe in phenotypic HIV-1 infectivity screens using Env-pseudotyped virus panels. Its structural divergence from the NBD series makes it suitable for combination studies or resistance profiling, particularly to assess whether mutations in the gp120 Phe43 cavity confer cross-resistance across different oxalamide scaffolds [1].

Quote Request

Request a Quote for N1-(4-ethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.